molecular formula C10H13NO3 B7564790 2-(2-methoxyphenoxy)-N-methylacetamide

2-(2-methoxyphenoxy)-N-methylacetamide

Cat. No.: B7564790
M. Wt: 195.21 g/mol
InChI Key: UCGWPTXYJFQCMP-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenoxy)-N-methylacetamide is an organic compound with a complex structure that includes a methoxyphenyl group and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenoxy)-N-methylacetamide typically involves multiple steps. One common method starts with the reaction of guaiacol (2-methoxyphenol) with chloroacetic acid to form 2-(2-methoxyphenoxy)acetic acid. This intermediate is then converted to its corresponding acid chloride using thionyl chloride. The final step involves the reaction of the acid chloride with methylamine to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency. The use of continuous flow reactors and automated systems can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenoxy)-N-methylacetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted ethers or amides.

Scientific Research Applications

2-(2-Methoxyphenoxy)-N-methylacetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenoxy)-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The acetamide group can also interact with biological molecules, affecting the compound’s overall mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Methoxyphenoxy)ethanol: Similar structure but with an ethanol group instead of an acetamide group.

    2-(2-Methoxyphenoxy)acetic acid: Similar structure but with a carboxylic acid group instead of an acetamide group.

    2-(2-Methoxyphenoxy)ethylamine: Similar structure but with an ethylamine group instead of an acetamide group.

Uniqueness

2-(2-Methoxyphenoxy)-N-methylacetamide is unique due to the presence of both the methoxyphenyl and acetamide groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound in research and industry.

Properties

IUPAC Name

2-(2-methoxyphenoxy)-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-11-10(12)7-14-9-6-4-3-5-8(9)13-2/h3-6H,7H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCGWPTXYJFQCMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)COC1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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